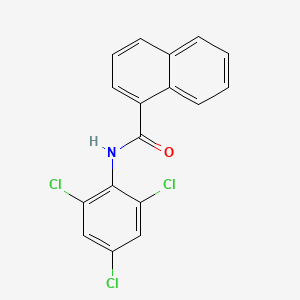

N-(2,4,6-Trichlorophenyl)-1-naphthamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

618069-79-7 |

|---|---|

Molecular Formula |

C17H10Cl3NO |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

N-(2,4,6-trichlorophenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C17H10Cl3NO/c18-11-8-14(19)16(15(20)9-11)21-17(22)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,21,22) |

InChI Key |

CQXYVAVMYSJJGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Pathways for N-(2,4,6-Trichlorophenyl)-1-naphthamide

The formation of the amide bond in this compound can be achieved through several synthetic routes, primarily involving the reaction between a naphthalene-derived carboxylic acid component and a chlorinated aniline (B41778) derivative.

Electrophilic Substitution Approaches

While direct electrophilic aromatic substitution on aniline is a common method for introducing substituents to the aromatic ring, the synthesis of this compound typically involves the coupling of pre-functionalized precursors rather than direct substitution on a pre-formed naphthamide. The -NH2 group in aniline is highly activating and ortho-, para-directing, which can lead to multiple substitutions. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com A similar exhaustive chlorination would be expected. Therefore, a more controlled approach starts with 2,4,6-trichloroaniline (B165571).

The synthesis would then proceed via the acylation of 2,4,6-trichloroaniline with a 1-naphthoyl derivative. A common method is the reaction with 1-naphthoyl chloride, which can be prepared from 1-naphthoic acid and a chlorinating agent like thionyl chloride. nih.gov The lone pair of the amino group in 2,4,6-trichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-naphthoyl chloride. This is a classic nucleophilic acyl substitution reaction. The presence of the three chlorine atoms on the aniline ring reduces the nucleophilicity of the amino group due to their electron-withdrawing inductive effect, which may necessitate more forcing reaction conditions compared to the acylation of unsubstituted aniline.

Coupling Reactions Utilizing Naphthalene (B1677914) and Chlorinated Aromatic Precursors

Modern cross-coupling methodologies offer alternative pathways for the formation of the C-N bond in N-aryl amides. Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have become powerful tools for this purpose. nih.govcmu.edu In a potential synthesis of this compound, this could involve the coupling of 1-naphthamide (B1198061) with 1,2,4,6-tetrachlorobenzene. However, a more common approach would be the coupling of 2,4,6-trichloroaniline with a 1-naphthoyl precursor.

Alternatively, a direct catalytic nitrogenation approach has been explored for the synthesis of arylamines from dinitrogen (N2) and organohalides, which could then be acylated. researchgate.net While not directly applied to this specific compound, it represents a frontier in N-aryl bond formation.

Reaction Conditions and Reagent Optimization in Naphthamide Synthesis

The efficiency of N-aryl naphthamide synthesis is highly dependent on the reaction conditions and the choice of reagents.

For the classical acylation of 2,4,6-trichloroaniline with 1-naphthoyl chloride, the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The choice of solvent and temperature can also be crucial.

In the context of related N-aryl imide synthesis, various catalysts and conditions have been explored to improve yields and shorten reaction times. For instance, sulphamic acid has been used as an efficient catalyst for the synthesis of N-alkyl and N-aryl phthalimides from the corresponding anhydrides and amines. Lewis acids have also been employed to enhance the electrophilicity of the acylating agent. Microwave irradiation has been shown to accelerate these types of reactions.

For palladium-catalyzed N-arylation reactions, the choice of ligand is critical. Ligands such as (rac)-BINAP and Xantphos have been found to be effective for the coupling of aryl bromides with primary amines and N-alkylanilines, respectively. cmu.edu The base used, such as cesium fluoride (B91410) or sodium tert-butoxide, also plays a significant role in the catalytic cycle. nih.govresearchgate.net

Table 1: General Conditions for N-Aryl Amide Synthesis

| Reaction Type | Key Reagents & Catalysts | Typical Solvents | Temperature | General Observations |

|---|---|---|---|---|

| Acylation | Acyl Chloride, Amine, Base (e.g., Pyridine, Triethylamine) | Dichloromethane, Toluene | Room Temp. to Reflux | A standard and widely used method. |

| Buchwald-Hartwig Amination | Aryl Halide, Amide, Palladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs2CO3) | Toluene, Dioxane | 80-120 °C | Offers broad substrate scope but requires careful optimization of catalyst and ligand. |

| Sulphamic Acid Catalysis (for imides) | Anhydride, Amine, Sulphamic Acid | Neat or high-boiling solvent | High Temperature | An efficient and simple alternative for imide synthesis. |

Derivatization Strategies for this compound and Analogues

The this compound molecule offers several sites for further chemical modification, allowing for the synthesis of a variety of analogues.

Amide Bond Hydrolysis and Reduction Reactions

The amide bond, while generally stable, can be cleaved under forcing acidic or basic conditions. researchgate.netmasterorganicchemistry.com Acid-catalyzed hydrolysis typically involves heating with a strong acid like sulfuric or hydrochloric acid. libretexts.org The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. masterorganicchemistry.comlibretexts.org Alkaline hydrolysis requires heating with a strong base such as sodium hydroxide (B78521). libretexts.orgarkat-usa.org The hydroxide ion directly attacks the carbonyl carbon. youtube.com These reactions would yield 1-naphthoic acid and 2,4,6-trichloroaniline. The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents on both the naphthyl and phenyl rings. arkat-usa.org

Reduction of the amide bond to an amine can also be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation would convert the carbonyl group into a methylene (B1212753) group, yielding N-(2,4,6-trichlorophenyl)-1-naphthylmethanamine.

Nucleophilic Substitution Reactions on the Chlorinated Phenyl Group

The trichlorinated phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The three electron-withdrawing chlorine atoms, along with the activating effect of the amide group (if positioned ortho or para to a leaving group), facilitate the attack of nucleophiles on the ring. However, the chlorine atoms themselves are the leaving groups in such reactions.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Acid Hydrolysis | H2SO4 (aq), heat | 1-Naphthoic acid and 2,4,6-Trichloroanilinium salt |

| Base Hydrolysis | NaOH (aq), heat | Sodium 1-naphthoate (B1232437) and 2,4,6-Trichloroaniline |

| Amide Reduction | LiAlH4, then H2O | N-(2,4,6-trichlorophenyl)-1-naphthylmethanamine |

| Nucleophilic Aromatic Substitution | NaOR, heat | N-(alkoxy-dichlorophenyl)-1-naphthamide |

Introduction of Carbamate (B1207046) Moieties for Enhanced Biological Activity

The introduction of a carbamate group is a recognized strategy in medicinal chemistry to enhance the biological profiles of parent compounds. Carbamates can act as intermediates or as biologically active agents themselves, possessing properties such as anticancer, antibacterial, and enzyme inhibition capabilities. lifechemicals.com For naphthalene-based structures, the synthesis of carbamate derivatives has been explored to generate novel compounds with potential therapeutic applications. lifechemicals.com

One established method to introduce a carbamate moiety involves the Curtius rearrangement of a carbonyl azide (B81097). lifechemicals.com This process typically begins with the conversion of a carboxylic acid ester derivative into a hydrazide. For instance, in a related naphtho[2,1-b]furan (B1199300) system, an ester was treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding N-[2-(hydrazinylcarbonyl)naphtho[2,1-b]furan-1-yl]benzamide. lifechemicals.com This hydrazide, upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), forms a reactive carbonyl azide. lifechemicals.com The azide can then undergo thermal or photochemical rearrangement to an isocyanate intermediate, which is subsequently trapped by an alcohol or phenol (B47542) to produce the final carbamate derivative. lifechemicals.com This multi-step pathway provides a versatile route to a range of O-alkyl or O-aryl carbamates. lifechemicals.com

Another approach involves the derivatization of a hydroxylated naphthamide precursor. For example, a series of carbamates were synthesized starting from 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide, a compound structurally similar to the title molecule. nih.gov These derivatives were prepared and subsequently evaluated for their biological activity, particularly against various strains of Staphylococcus aureus. nih.gov Several of the synthesized carbamates demonstrated significant antistaphylococcal activity. nih.gov

| Compound | Description | Reported Activity (MIC) | Reference |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | A hydroxynaphthalene-carboxamide analog | 54.9 µM against S. aureus | nih.gov |

| 2-Hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | A hydroxynaphthalene-carboxamide analog | Active across a spectrum of bacteria, with MICs ranging from 0.3 to 92.6 µM | nih.gov |

| 2-Hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | A hydroxynaphthalene-carboxamide analog | Active across a spectrum of bacteria, with MICs ranging from 0.3 to 92.6 µM | nih.gov |

General Derivatization Techniques for Functional Group Modification

Modification of the this compound scaffold can be achieved through various derivatization techniques targeting different functional groups. These modifications are typically pursued to explore structure-activity relationships and optimize the compound's properties. Key strategies include acylation and hydrazone formation.

Acylation Strategies

Acylation is a fundamental chemical transformation used to introduce an acyl group (R-C(=O)-) into a molecule. wikipedia.org In the context of naphthamide derivatives, acylation can be employed to modify hydroxyl or amino substituents that may be present on the naphthalene ring or have been introduced in a previous synthetic step. The reaction generally proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of an acylating agent. libretexts.org

Common acylating agents include acyl chlorides and acid anhydrides, which are highly reactive. youtube.com The reaction of an amine with an acyl chloride, for instance, typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. youtube.com

A relevant example is the benzoylation of the amino group in ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, which was performed as a preliminary step before subsequent transformations to carbamates. lifechemicals.com This highlights how acylation can serve to install a functional group that directs or participates in further synthetic elaborations. lifechemicals.com The reaction of carboxylic acids with carbodiimides can also lead to N-acylurea derivatives through an O→N acyl migration, representing another pathway for acylation. ias.ac.in

Hydrazone Formation

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, which are valued for their diverse biological activities, including antibacterial and anticonvulsant properties. nih.gov The synthesis of hydrazone derivatives from a naphthamide scaffold typically involves a two-step process starting from an ester derivative of the parent molecule.

First, the ester is converted into a hydrazide. This is commonly achieved by reacting the ester with hydrazine hydrate. lifechemicals.com For example, an ester of a naphtho[2,1-b]furan carboxylic acid was refluxed with hydrazine hydrate to produce the corresponding acid hydrazide. lifechemicals.com

Second, the resulting hydrazide is condensed with an appropriate aldehyde or ketone. This reaction readily forms the hydrazone linkage (-C=N-N-). researchgate.net A variety of aryl hydrazone derivatives have been synthesized by reacting active methylene compounds, such as N-(α–naphthyl)-3-oxobutanamide, with diazotized aniline derivatives in a basic medium at low temperatures (0-5 °C). nih.gov This coupling reaction affords the respective hydrazone derivatives, which often possess distinct colors and potential applications as dyes or bioactive agents. nih.gov

Advanced Synthetic Techniques Applied to Related Compounds

To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques such as microwave-assisted synthesis have been applied to the production of naphthamide-related structures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ias.ac.inrsc.org The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. researchgate.net

This protocol has been successfully applied to the synthesis of various naphthamide and related heterocyclic derivatives. For instance, a series of novel 2-naphthamide (B1196476) derivatives were synthesized via a four-step microwave-assisted process, demonstrating the utility of this technology in multi-step syntheses. researchgate.net Similarly, napthaimidazoles have been prepared by the condensation of 2,3-naphthalenediamine and aromatic aldehydes under microwave irradiation, with optimization of catalyst concentration and microwave power levels to maximize yields. ias.ac.in In some cases, reactions that took several hours under conventional heating were completed in minutes with microwave assistance. ias.ac.in The synthesis of 1-amidoalkyl-2-naphthols via a three-component, one-pot condensation of β-naphthol, an aromatic aldehyde, and an amide has also been effectively achieved under solvent-free conditions using microwave irradiation. rsc.org

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Naphthamide Synthesis (Amidation) | 4-Hydroxy-6,8-dimethoxy-2-naphthoic acid, N-substituted benzylamine, HATU, DIPEA | 130 °C, 300 W, 10 min | 91-93% | researchgate.net |

| Napthaimidazole Synthesis | Naphthalene-2,3-diamine, Benzaldehyde, HCl in Ethanol | 240 W | Optimized yields based on catalyst amount | ias.ac.in |

| Stobbe Condensation | Dimethoxybenzaldehyde, Diethyl succinate, t-BuOK | 60 °C, 200 W, 15 min | 92-94% | researchgate.net |

| 1-Amidoalkyl-2-naphthol Synthesis | β-Naphthol, Aromatic aldehyde, Amide, Anhydrous ZnCl₂ | Solvent-free, Microwave irradiation | High efficiency and recyclable catalyst | rsc.org |

| 1-Aryl-1H-pyrazole-5-amine Synthesis | Aryl hydrazine, α-cyanoketone, 1 M HCl | 10-15 min | 70-90% |

Compound Reference Table

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₁₀Cl₃NO |

| N-[2-(Hydrazinylcarbonyl)naphtho[2,1-b]furan-1-yl]benzamide | C₂₀H₁₅N₃O₃ |

| 1-Hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide | C₁₇H₁₀Cl₃NO₂ |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | C₁₉H₁₇NO₂ |

| 2-Hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | C₁₉H₁₄F₃NO₂ |

| 2-Hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | C₁₈H₁₁F₃N₂O₄ |

| Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | C₁₅H₁₃NO₃ |

| Hydrazine hydrate | H₆N₂O |

| Sodium nitrite | NaNO₂ |

| N-(α–Naphthyl)-3-oxobutanamide | C₁₄H₁₃NO₂ |

| 2-Naphthamide | C₁₁H₉NO |

| Naphthalene-2,3-diamine | C₁₀H₁₀N₂ |

| β-Naphthol (2-Naphthol) | C₁₀H₈O |

| 1-Amidoalkyl-2-naphthol | General Structure |

| 4-Hydroxy-6,8-dimethoxy-2-naphthoic acid | C₁₃H₁₂O₅ |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | C₁₀H₁₅F₆N₆OP |

| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N |

| Diethyl succinate | C₈H₁₄O₄ |

| Potassium tert-butoxide (t-BuOK) | C₄H₉KO |

| Zinc Chloride | ZnCl₂ |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(2,4,6-Trichlorophenyl)-1-naphthamide, ¹H and ¹³C NMR would provide crucial information about its hydrogen and carbon framework, respectively.

Proton (¹H) NMR Characterization

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the naphthyl and trichlorophenyl rings, as well as the amide proton (N-H). The aromatic region (typically δ 7.0-9.0 ppm) would be complex. The seven protons of the naphthalene (B1677914) ring would appear as a series of multiplets, with their specific chemical shifts and coupling patterns dependent on their electronic environment and proximity to the amide linkage. The two protons on the trichlorophenyl ring would likely appear as a singlet, given their symmetrical substitution. The amide proton would also be expected to present as a singlet, with its chemical shift being sensitive to solvent and concentration.

Interactive Data Table: Expected ¹H NMR Data No experimental data is available. The following table is a hypothetical representation.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | δ 8.0 - 10.0 | s |

| Naphthyl-H | δ 7.5 - 8.5 | m |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the amide (typically δ 160-170 ppm), as well as the carbons of the two aromatic rings. The carbons bearing chlorine atoms on the trichlorophenyl ring would exhibit shifts influenced by the electronegativity of the chlorine atoms.

Interactive Data Table: Expected ¹³C NMR Data No experimental data is available. The following table is a hypothetical representation.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | δ 165 - 175 |

| Naphthyl-C | δ 120 - 135 |

| Naphthyl-C (quaternary) | δ 130 - 140 |

| Trichlorophenyl-C | δ 125 - 135 |

Solid-State NMR for Conformational Studies

In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) could provide valuable insights into the conformation of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could reveal information about the molecular packing and the dihedral angle between the naphthyl and trichlorophenyl rings, which is influenced by steric hindrance from the ortho-chlorine atoms.

Vibrational Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the N-H stretch, the C=O stretch of the amide, and C-Cl stretches. The N-H stretching vibration typically appears as a sharp peak in the range of 3200-3400 cm⁻¹. The C=O stretching vibration is a strong absorption, expected around 1650-1680 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands No experimental data is available. The following table is a hypothetical representation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to modern chemical research, providing a detailed description of electron distribution and molecular energy levels. These methods, rooted in the principles of quantum mechanics, allow for the calculation of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) is a predominant class of quantum chemical methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. sigmaaldrich.com DFT is valued for its favorable balance of accuracy and computational cost, making it a standard tool for studying molecular systems of moderate size. researchgate.net In a typical study, a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are chosen to approximate the solution to the Schrödinger equation for the molecule. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the structure, the calculation algorithm systematically alters the positions of the atoms to find the configuration with the lowest possible energy (a minimum on the potential energy surface). sigmaaldrich.com

This process yields crucial data on bond lengths, bond angles, and dihedral (torsion) angles. For a molecule like N-(2,4,6-Trichlorophenyl)-1-naphthamide, optimization would reveal the planarity between the naphthyl and trichlorophenyl rings and the precise orientation of the amide linkage. In a study on a related Schiff base, (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, DFT calculations determined that the dihedral angle between the two phenyl rings is 0.34(9)° and the C–C–N–C torsion angle is 179.81(15)°, indicating a highly planar conformation. icm.edu.pl Similar parameters for this compound would be critical for understanding its crystal packing and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Molecular Structure (Note: This data is representative and not for this compound)

| Parameter | Calculated Value (Illustrative) |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N (amide) Bond Length | 1.36 Å |

| N-H Bond Length | 1.01 Å |

| C-Cl Bond Length (avg) | 1.74 Å |

| O=C-N Bond Angle | 122.5° |

| C-N-H Bond Angle | 121.0° |

| Ring-C-N-Ring Dihedral Angle | -179.5° |

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond, the bending of an N-H bond, or the rocking of a CH₂ group. uni.lu The theoretical spectrum can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, key vibrational modes would include the N-H stretch, typically found around 3300-3500 cm⁻¹, and the amide C=O stretch, a strong band usually appearing between 1650-1680 cm⁻¹. nih.gov The C-Cl stretching vibrations are expected in the 550–850 cm⁻¹ range. uni.lu

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments (Note: This data is representative and not for this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3080 | Aromatic C-H stretching |

| ν(C=O) amide I | 1675 | C=O stretching |

| δ(N-H) amide II | 1540 | N-H bending |

| ν(C=C) aromatic | 1450 | Aromatic ring stretching |

| ν(C-Cl) | 710 | C-Cl stretching |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For a related thiazole (B1198619) derivative, DFT calculations found a HOMO-LUMO gap of 3.42 eV, indicating a moderate level of stability and reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: This data is representative and not for this compound)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.52 |

| E(LUMO) | -2.15 |

| ΔE (HOMO-LUMO Gap) | 4.37 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These parameters provide a more detailed picture than the HOMO-LUMO gap alone.

Key parameters include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of a series of compounds and predicting their chemical behavior.

Table 4: Illustrative Global Chemical Reactivity Parameters (Note: This data is based on the illustrative FMO energies in Table 3 and is not for this compound)

| Parameter | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.335 |

| Chemical Hardness (η) | 2.185 |

| Chemical Softness (S) | 0.458 |

| Electrophilicity Index (ω) | 4.29 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is calculated for all points in space around a molecule, and the resulting values are mapped onto the molecule's electron density surface using a color scale. icm.edu.pl

Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These often include lone pairs on atoms like oxygen or nitrogen. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack, often located around acidic hydrogen atoms. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide hydrogen, identifying them as the primary sites for hydrogen bonding and other interactions. icm.edu.pl

Hartree-Fock and Post-Hartree-Fock Methodologies

The Hartree-Fock (HF) method is a foundational ab initio calculation that approximates the many-electron wavefunction of a system as a single Slater determinant. nih.gov This approach provides a good starting point for understanding the electronic structure but notably neglects electron correlation, which can be crucial for accurate predictions. researchgate.netsigmaaldrich.com

Post-Hartree-Fock methods build upon the HF framework to include electron correlation, offering higher accuracy at a greater computational cost. researchgate.netsigmaaldrich.com Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI). These methods are essential for obtaining more reliable predictions of molecular energies, geometries, and other properties. researchgate.netsigmaaldrich.com

Currently, there are no published studies that have applied Hartree-Fock or post-Hartree-Fock methodologies to specifically analyze this compound. Such studies would be invaluable for determining its optimized geometry, electronic properties, and thermodynamic stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and the dynamics of intermolecular interactions.

MD simulations could be employed to investigate the conformational flexibility of this compound. By simulating the molecule's movement in a solvent, researchers can identify its most stable three-dimensional structures and the energy barriers between different conformations. This information is critical for understanding its chemical behavior and how it might interact with biological receptors. At present, no specific conformational analysis or stability studies for this compound using MD simulations have been reported in the literature.

Understanding how a molecule interacts with its environment is key to predicting its function. MD simulations can model the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and surrounding solvent molecules or potential binding partners. These simulations provide a dynamic picture of the interaction landscape. However, no studies detailing the intermolecular interaction dynamics of this compound are currently available.

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule to a protein target.

Molecular docking simulations could predict how this compound binds to the active site of a protein and estimate the strength of this interaction, often expressed as a binding affinity or docking score. A lower binding energy generally indicates a more stable and favorable interaction. Despite the utility of this method, there are no published docking studies predicting the binding affinities and modes of this compound with any protein.

While studies on other naphthamide derivatives have shown interactions with enzymes like monoamine oxidase (MAO), there is a lack of specific research on the interaction of this compound with key enzyme targets such as cyclooxygenase (COX), MAO, cholinesterase (ChE), or phosphopantetheinyl transferase (PPTase). Docking studies would be instrumental in identifying potential hydrogen bonds, hydrophobic interactions, and other key contacts within the active sites of these enzymes, providing a basis for its potential biological activity. The absence of such data precludes any detailed discussion of its specific enzymatic interactions.

Receptor Binding Mechanisms (e.g., A2A Receptor, Galectin-3, AhR)

In silico docking and molecular dynamics simulations are used to predict and analyze the binding of small molecules to protein targets. These studies can reveal key interactions that stabilize the ligand-receptor complex and drive biological activity.

Galectin-3: Research has identified that molecules containing a 1-naphthamide (B1198061) structural element can interact favorably with a unique subsite within Galectin-3, a protein implicated in cancer and inflammatory processes. nih.govnih.gov Molecular modeling and X-ray crystallography of similar compounds have shown that the naphthyl group can occupy a specific pocket, while the amide portion of the molecule engages in a hydrogen bond network, contributing to high-affinity binding. researchgate.net For this compound, the trichlorophenyl group would further influence the binding orientation and electronic interactions within the Galectin-3 binding site. The design of selective Galectin-3 inhibitors often targets these unique subsites to achieve high affinity and specificity. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of genes involved in metabolizing xenobiotics, including several cytochrome P450 enzymes. nih.gov Ligand binding to AhR initiates its translocation to the nucleus and subsequent dimerization, which leads to the transcription of target genes. nih.govnih.gov Planar, polycyclic aromatic compounds are typical ligands for AhR. nih.gov Given the aromatic, polycyclic structure of this compound, computational models could be employed to predict its potential to bind to and activate the AhR signaling pathway.

A2A Adenosine (B11128) Receptor: The A2A adenosine receptor is a G protein-coupled receptor (GPCR) that is a target for various therapeutic agents. nih.gov Structural studies have revealed an elongated binding cavity where antagonists can bind. nih.gov NMR spectroscopy and crystallography have been used to understand the dynamic and structural changes that occur upon ligand binding. nih.gov Computational docking studies would be necessary to determine if this compound can fit within the A2A receptor's orthosteric or allosteric sites and to predict the specific molecular interactions that would govern its binding affinity and efficacy.

Assessment of Drug-Likeness and Lipinski Criteria

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. rsc.org Lipinski's Rule of Five is a widely used set of guidelines to assess drug-likeness and predict the potential for poor absorption or permeation. nih.govmdpi.com An orally active drug candidate typically does not violate more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

The physicochemical properties of this compound (Molecular Formula: C₁₇H₁₀Cl₃NO) are evaluated against these criteria in the table below. sigmaaldrich.comsigmaaldrich.com

| Property | Value | Lipinski's Rule | Assessment |

| Molecular Weight (MW) | 374.64 g/mol | ≤ 500 | Pass |

| logP (predicted) | > 5 | ≤ 5 | Likely Fail |

| Hydrogen Bond Donors (HBD) | 1 (amide N-H) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors (HBA) | 2 (carbonyl O, amide N) | ≤ 10 | Pass |

Based on this in silico assessment, this compound adheres to three of the four Lipinski rules. Its high predicted lipophilicity (logP), stemming from its large aromatic surface area and halogenation, is the primary parameter that may challenge its classification as a traditionally "drug-like" molecule for oral administration.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME models predict the pharmacokinetic properties of a compound, which are crucial for its development as a drug. These models use the chemical structure to estimate how the compound will be processed by the body. mdpi.comnih.gov

Predicted Plasma Protein Binding Interactions

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target. nih.govnih.gov High plasma protein binding can limit the free fraction of the drug, potentially affecting its efficacy and clearance. nih.gov In silico predictions of plasma protein binding (PPB) are often based on quantitative structure-property relationship (QSPR) models, which correlate physicochemical descriptors with experimental binding data. nih.gov

| ADME Property | Predicted Outcome | Rationale |

| Plasma Protein Binding (PPB) | High (>90%) | The high lipophilicity and large aromatic structure of the compound suggest strong hydrophobic interactions with binding sites on plasma proteins like human serum albumin. |

Cytochrome P450 (CYP) Inhibition and Substrate Activity Predictions

Cytochrome P450 enzymes are the primary family of enzymes responsible for the metabolism of most drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. biomolther.orgdoi.org Computational models are used to predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. mdpi.com

| CYP Isoform | Predicted Interaction |

| CYP1A2 | Potential Inhibitor |

| CYP2C9 | Potential Inhibitor/Substrate |

| CYP2C19 | Potential Inhibitor/Substrate |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Potential Inhibitor/Substrate |

The planar, aromatic nature of this compound suggests it could interact with the active sites of several CYP enzymes, which often accommodate lipophilic substrates. nih.gov

Interactions with Efflux Transporter Proteins (e.g., P-gp, BCRP)

Efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are membrane proteins that actively pump substrates out of cells. nih.govmdpi.com They play a critical role in drug absorption and distribution, including transport across the blood-brain barrier. A compound being a substrate or inhibitor of these transporters can significantly alter its pharmacokinetics. nih.gov

| Transporter | Predicted Interaction | Rationale |

| P-glycoprotein (P-gp) | Substrate/Inhibitor | Lipophilic, aromatic compounds are often recognized by P-gp. |

| BCRP | Substrate/Inhibitor | The planar, multi-ring structure is a common feature of BCRP substrates and inhibitors. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as descriptors. nih.govkpfu.ru A statistically significant QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. unc.edu

For a class of compounds like naphthamides, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as Galectin-3. The process would involve:

Data Set Compilation: Assembling a series of N-phenyl-1-naphthamide analogs with experimentally measured biological activities.

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound, including physicochemical (e.g., logP, molar refractivity), electronic (e.g., partial charges), and topological (e.g., connectivity indices) properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its robustness and reliability. unc.edu

A validated QSAR model for this chemical series would allow for the virtual screening of large chemical libraries to identify novel potential hits and to prioritize the synthesis of analogs of this compound with potentially improved activity.

Virtual Screening Protocols for Ligand Discovery

There are no specific virtual screening protocols documented in the scientific literature where this compound has been utilized as a screening compound or as a reference ligand. The methodologies for virtual screening are well-established, often involving the docking of large chemical libraries against a biological target to identify potential binders. nih.govmdpi.comnih.gov These protocols are highly dependent on the specific protein target and the chemical space being explored. nih.govrsc.org However, the application of these methods to "this compound" has not been described.

General virtual screening campaigns often involve steps such as library preparation, receptor grid generation, molecular docking, and post-docking analysis to rank and select candidate molecules for further experimental validation. mdpi.comsemanticscholar.org The performance of a virtual screening protocol is typically assessed by its ability to enrich known active compounds from a dataset of decoys. semanticscholar.org Without any studies involving this compound, no such performance metrics or detailed findings can be reported.

Due to the absence of relevant research, no data tables concerning the use of this specific compound in virtual screening can be generated.

Biological Activity and Molecular Mechanism Studies

Enzyme Inhibition and Modulation

Inhibition of Monoamine Oxidase (MAO) Isozymes

Currently, there is no publicly available scientific literature or data detailing the inhibitory activity of N-(2,4,6-Trichlorophenyl)-1-naphthamide specifically against monoamine oxidase (MAO) isozymes, such as MAO-A and MAO-B. While research has been conducted on other naphthamide derivatives, which have shown potential as MAO inhibitors, these studies have not included the specific compound . researchgate.net For instance, certain N-methyl-piperazine chalcones with a naphthamide core have been evaluated, with some compounds exhibiting potent and selective inhibition of MAO-A or MAO-B. researchgate.net However, without direct experimental data for this compound, its potential to act as a MAO inhibitor remains unconfirmed.

Cholinesterase (ChE) Enzyme Inhibition

There is a lack of specific research on the cholinesterase (ChE) inhibitory activity of this compound. The primary enzymes in this family, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are significant targets in drug discovery, particularly for neurodegenerative diseases. nih.govmdpi.com Studies on other structurally related compounds, such as naphthoxazole analogs and naphtho-triazoles, have demonstrated varying degrees of cholinesterase inhibition. nih.govmdpi.com For example, 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol was identified as a potent inhibitor of AChE. nih.gov However, these findings cannot be directly extrapolated to this compound, and dedicated studies are required to determine its specific effects on ChE enzymes.

Bacterial Phosphopantetheinyl Transferase (PPTase) Inhibition

No scientific studies have been published that investigate the inhibitory effect of this compound on bacterial phosphopantetheinyl transferase (PPTase). PPTases are essential enzymes in many bacteria, involved in the biosynthesis of fatty acids and polyketides, making them a potential target for novel antibiotics. nih.govnih.gov Research into PPTase inhibitors has identified various small molecules that can disrupt the function of this enzyme, but this compound has not been among the compounds studied. nih.govnih.gov

Inhibition of Protein Glycation

While there is no direct research on the inhibition of protein glycation by this compound, studies on structurally similar compounds offer some insights. Research into a series of 2,4,6-trichlorophenyl hydrazones has revealed significant in vitro antiglycation potential. nih.govresearchgate.net Glycation is a non-enzymatic reaction between proteins and reducing sugars, leading to the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various diseases. nih.gov

In a study evaluating 35 different 2,4,6-trichlorophenyl hydrazone derivatives, several compounds demonstrated excellent activity against the glycation of protein, with some showing better efficacy than the standard inhibitor, rutin. nih.govresearchgate.net The presence of the 2,4,6-trichlorophenyl moiety was a common feature of these active compounds.

Table 1: Antiglycation Activity of Selected 2,4,6-Trichlorophenyl Hydrazones

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 14 | 27.2 ± 0.00 |

| Compound 18 | 55.7 ± 0.00 |

| Rutin (Standard) | 70.0 ± 0.50 |

Data sourced from a study on 2,4,6-trichlorophenyl hydrazones. nih.gov

Although these findings are for hydrazone derivatives and not the naphthamide itself, the shared 2,4,6-trichlorophenyl group suggests that this compound could warrant investigation for similar antiglycation properties. However, without direct experimental evidence, this remains speculative.

Receptor Agonism/Antagonism and Ligand Binding

Adenosine (B11128) A2A Receptor Interactions and Stability of Complexes

There is no available research data on the interaction of this compound with the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that has been a target for the treatment of conditions such as Parkinson's disease and for cancer immunotherapy. nih.govnih.gov The development of A2A receptor antagonists is an active area of research, with numerous compounds being investigated for their binding affinity and the stability of the resulting receptor-ligand complexes. wikipedia.org However, this compound has not been featured in these studies, and its potential as an agonist or antagonist at this receptor is unknown.

Galectin-3 Binding and Specific Sub-site Recognition

Research into the galectin family of proteins, which are key players in inflammation and cancer, has led to the development of highly selective inhibitors. nih.gov A study focused on designing inhibitors that could bind to a sub-site unique to galectin-3, thereby achieving high affinity and selectivity. nih.gov

Scientists synthesized C-galactopyranosyls that feature 1-naphthamide (B1198061) structural elements. nih.gov Molecular modeling and X-ray crystallography confirmed that these 1-naphthamide portions interact favorably with a distinct pocket on the galectin-3 protein. nih.gov This pocket is located perpendicular to the primary galactose binding site and allows the 1-naphthamide moiety to stack against the side chain of the arginine residue R162. nih.gov This specific interaction is a key factor in the high affinity (with values reaching the sub-micromolar range) and selectivity for galectin-3 over other galectins. nih.gov The amide NH group of the inhibitors was observed to form a hydrogen bond with a water molecule, which in turn interacts with a salt bridge between residues R162 and E184. nih.gov

These findings demonstrate that targeting unique sub-sites on galectins is a promising strategy for developing potent and selective inhibitors. nih.gov

Table 1: Interaction of 1-Naphthamide Derivatives with Galectin-3

| Compound Class | Target | Key Interaction Site | Basis for Selectivity | Reference |

|---|---|---|---|---|

| 1-Naphthamido C-β-galactosyls | Galectin-3 | A unique pocket that accommodates the 1-naphthamide moiety, stacking onto residue R162. | Binding to a sub-site unique to galectin-3, not present in other galectins. | nih.gov |

Aryl Hydrocarbon Receptor (AhR) Ligand Identification

The Aryl Hydrocarbon Receptor (AhR) is an intracellular protein initially known for mediating the toxic effects of dioxins but is now recognized as a vital regulator of cellular homeostasis and a potential drug target. nih.gov The AhR is a ligand-activated transcription factor that can bind to a vast and structurally diverse range of compounds. nih.govnih.gov These ligands include environmental pollutants like halogenated aromatic hydrocarbons (e.g., dioxins) and polycyclic aromatic hydrocarbons, as well as pharmaceuticals and endogenous biochemicals. nih.govnih.gov

The ligand-binding site of the AhR is noted for its structural flexibility, which allows it to accommodate this wide array of molecules. nih.gov Upon a ligand binding, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to DNA to regulate gene expression. nih.govnih.gov Given that the structure of this compound includes both a naphthalene (B1677914) group and a trichlorinated phenyl ring—features common to known AhR ligands—it is plausible that it could interact with the receptor. However, specific studies identifying this compound as an AhR ligand are not available. The classification of a compound as an AhR ligand ultimately depends on its ability to bind to the receptor and elicit a response, which can be agonistic or antagonistic. nih.gov

Antimicrobial Activity Investigations (for related compounds)

Derivatives of naphthamide and related structures, such as naphthoquinones and carboxanilides, have been a focus of antimicrobial research due to their potential to combat drug-resistant pathogens.

Antistaphylococcal Efficacy and Spectrum of Activity

In the search for new agents to combat antimicrobial resistance, a series of chlorinated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to naphthamides, were investigated for their antistaphylococcal activity. nih.goviapchem.org These studies revealed that the degree and position of chlorine substitution on the phenyl ring are critical for potent activity. nih.goviapchem.org

One compound, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, demonstrated particularly high efficacy, with minimum inhibitory concentrations (MICs) as low as 0.37 µM. nih.goviapchem.org Its activity was comparable or superior to some clinically used antibiotics and was equally effective against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. nih.goviapchem.org This highlights the potential of this class of compounds in addressing the challenge of resistant Gram-positive pathogens. nih.gov

Table 2: Antistaphylococcal Activity of a Lead Chlorinated 1-Hydroxynaphthalene-2-carboxanilide

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus (including MRSA isolates) | 0.37 µM | nih.goviapchem.org |

Mechanisms of Antimicrobial Action (e.g., Respiratory Chain Inhibition)

Investigations into the mechanism of action for chlorinated 1-hydroxynaphthalene-2-carboxanilides have revealed a multi-target profile. nih.goviapchem.org While these compounds were found to inhibit the respiratory chain in S. aureus, this did not appear to be their primary mode of action at minimum inhibitory concentrations. For instance, one potent derivative only achieved 96% inhibition of bacterial respiration at a concentration 16 times its MIC. nih.goviapchem.org

Chemoproteomic analysis provided deeper insight, revealing that the compound's antibacterial effect is likely due to the downregulation of several essential staphylococcal proteins. nih.goviapchem.org A key protein identified was the ATP-dependent protease ATPase subunit HslU, which is crucial for processes like protein synthesis and degradation, as well as nucleotide synthesis. nih.goviapchem.org This suggests the antibacterial effect stems from the disruption of vital cellular processes required for bacterial survival and growth. nih.gov Other general mechanisms for related compounds like 1,4-naphthoquinones include the generation of reactive oxygen species (ROS) and interference with DNA. nih.gov

Broad-Spectrum Antibacterial and Antifungal Evaluations

The therapeutic potential of naphthamide-related structures extends to broad-spectrum antibacterial and antifungal applications. nih.govnih.gov

A study on novel naphthylamide derivatives identified compounds with excellent broad-spectrum antifungal properties, including activity against drug-resistant fungi. nih.gov A preliminary mechanism study indicated that these compounds function as dual-target inhibitors, blocking ergosterol (B1671047) biosynthesis by inhibiting both squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51). nih.gov

In the antibacterial realm, a library of 1,4-naphthoquinone (B94277) derivatives was synthesized and evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies showed that the presence of S-cyclohexane and sulfonated arylamine moieties was important for enhanced antibacterial activity. nih.gov Specifically, adding electronegative groups like fluorine and bromine or electron-withdrawing groups like a nitro group to the aryl amide moiety resulted in promising activity. nih.gov

Antiprotozoal Activity Screening and Efficacy Assessment

The structural framework of naphthamide-related compounds has also been explored for its potential against protozoan parasites. A study reported the synthesis and evaluation of novel naphthoquinone derivatives for their trypanocidal and leishmanicidal activities. nih.gov

In this screening, two compounds were found to be active against the amastigote stage of Trypanosoma cruzi, the parasite responsible for Chagas disease, while also demonstrating low cytotoxicity. nih.gov However, none of the tested compounds showed activity against the promastigote stages of Leishmania chagasi and Leishmania braziliensis. nih.gov In other studies, different but related heterocyclic systems, such as naphthyridine derivatives, have been tested against ciliates, with some showing activity comparable to the antibiotic norfloxacin. nih.gov

Structure Activity Relationship Sar Elucidation

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency of N-aryl-1-naphthamides is intricately linked to their structural architecture. Research on analogous compound series, such as naphthalene-based diarylamides, reveals that a combination of a rigid, bulky ring system and specific substitutions on the terminal phenyl ring is a key determinant of activity. nih.gov For instance, in studies of naphthalenesulfonyl glutamamide (B1671657) derivatives, a quantitative structure-activity relationship (QSAR) analysis demonstrated that increasing the number of chlorine atoms on the molecule was favorable for anticancer activity. nih.gov This suggests that the polychlorination seen in N-(2,4,6-Trichlorophenyl)-1-naphthamide is a deliberate design feature to enhance potency.

A hypothetical data table below, based on common findings in related inhibitor classes, illustrates how structural changes could modulate biological activity.

| Compound/Modification | Naphthalene (B1677914) Moiety | Amide Linker | Aryl Moiety | Relative Potency |

| Lead Compound | 1-Naphthyl | -CO-NH- | 2,4,6-Trichlorophenyl | ++++ |

| Analog A | 2-Naphthyl | -CO-NH- | 2,4,6-Trichlorophenyl | +++ |

| Analog B | 1-Naphthyl | -NH-CO- (reversed) | 2,4,6-Trichlorophenyl | ++ |

| Analog C | 1-Naphthyl | -CO-NH- | Phenyl | + |

| Analog D | 1-Naphthyl | -CO-NH- | 4-Chlorophenyl | ++ |

| Analog E | Phenyl | -CO-NH- | 2,4,6-Trichlorophenyl | + |

This table is illustrative, based on general SAR principles for kinase inhibitors.

Role of the Trichlorophenyl Moiety in Biological Interactions

The 2,4,6-trichlorophenyl group is a critical pharmacophoric element. The presence of multiple chlorine atoms significantly enhances the lipophilicity of this part of the molecule, which can lead to stronger hydrophobic interactions within a protein's binding pocket. In studies of related fungicidal sulfonamides, compounds bearing a trichlorophenyl group (specifically 2,4,5-trichloro) showed excellent activity, underscoring the importance of this moiety for biological efficacy. researchgate.net

The specific 2,4,6-substitution pattern serves two primary roles:

Electronic Effects : The chlorine atoms are strongly electron-withdrawing, which modulates the electronic properties of the phenyl ring and the adjacent amide nitrogen. This can influence the strength of hydrogen bonds formed by the amide linker.

Steric Effects : The chlorine atoms at the ortho positions (2 and 6) force the phenyl ring to be twisted out of the plane of the amide linkage. This fixed, non-planar conformation can be crucial for fitting into a sterically demanding binding site and can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

QSAR studies on similar scaffolds have shown that electrophilic and hydrophobic characteristics are key to activity. nih.gov The trichlorophenyl group directly contributes to these properties, likely making it a key recognition element for the target protein.

Influence of the Naphthalene Ring System on Target Binding and Efficacy

The naphthalene ring system is a common scaffold in a multitude of biologically active compounds, including kinase inhibitors and antiviral agents. nih.govekb.egnih.gov Its primary role is to serve as a rigid anchor that orients the other functional groups of the molecule for optimal interaction with a biological target. The large, planar, and aromatic surface of the naphthalene ring is ideal for forming π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding site. nih.gov

In the context of kinase inhibitors, this naphthalene core often occupies the hydrophobic region of the ATP-binding pocket. nih.gov Studies on naphthalene-based inhibitors of SARS-CoV PLpro have also highlighted the scaffold's ability to bind within the enzyme's active site, establishing it as a potent and competitive inhibitor base. nih.gov The substitution position on the naphthalene ring (e.g., 1-naphthamide (B1198061) vs. 2-naphthamide) can significantly impact the orientation of the rest of the molecule, thereby affecting binding affinity and activity. nih.gov

Impact of Amide Linkage Variations on Activity and Conformation

The amide linkage (-CO-NH-) is a cornerstone of the structure, providing both structural rigidity and crucial hydrogen bonding capabilities. It acts as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). In many kinase inhibitors, this linker interacts with the "hinge region" of the enzyme's ATP binding site, a critical interaction for potent inhibition. nih.gov

The planarity of the amide bond helps to maintain a defined spatial relationship between the naphthalene and trichlorophenyl rings. While the bond itself is planar, rotation can occur around the adjacent single bonds. However, as noted previously, steric hindrance from the ortho-chlorine atoms on the phenyl ring restricts this rotation, leading to a more conformationally constrained molecule.

Variations in the linker, such as reversing the amide bond (-NH-CO-), creating a sulfonamide (-SO₂-NH-), or using a more flexible alkyl chain, would drastically alter the molecule's three-dimensional shape and its ability to form the specific hydrogen bonds required for high-affinity binding. nih.govresearchgate.net The precise geometry and hydrogen bonding capacity of the amide group are therefore essential for its biological function.

Substituent Effects on Bioactivity and Molecular Stability

Table of Substituent Effects on the Phenyl Ring (Inferred from Related N-Aryl Amides)

| Substitution Pattern | Electronic Effect | Steric Hindrance | Observed/Expected Impact on Potency | Reference |

|---|---|---|---|---|

| Unsubstituted Phenyl | Neutral | Low | Baseline activity | nih.gov |

| 4-Chloro | Electron-withdrawing | Low | Moderate increase in potency | nih.gov |

| 3,4-Dichloro | Strongly electron-withdrawing | Medium | Significant increase in potency | nih.gov |

| 2,4,6-Trichloro | Very strongly electron-withdrawing | High (Ortho effects) | Potentially maximal potency due to conformational restriction and electronic effects | researchgate.net, nih.gov |

| 4-Methoxy | Electron-donating | Low | Often decreases potency in kinase inhibitors | nih.gov |

| 4-Methyl | Weakly electron-donating | Low | Variable, often slight increase via hydrophobic interaction | nih.gov |

Substituents on the naphthalene ring can also fine-tune activity. For example, in a study of 2-naphthamide (B1196476) derivatives, the addition of dimethoxy groups to the naphthalene ring was found to enhance antibacterial activity. nih.gov Conversely, a QSAR study on naphthalenesulfonyl glutamamides suggested that a methoxy (B1213986) group on the naphthalene ring could be detrimental to activity. nih.gov This highlights that the effect of a substituent is highly dependent on the specific biological target and the interactions within its binding site.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Based on the SAR analysis, a pharmacophore model for this compound and its analogs can be proposed. A pharmacophore defines the essential three-dimensional arrangement of chemical features necessary for biological activity.

A ligand-based pharmacophore model for this class of compounds would likely include:

Two Hydrophobic/Aromatic Regions: One corresponding to the bulky naphthalene core and another for the substituted phenyl ring.

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide C=O oxygen.

Electron-Withdrawing/Halogen Features: Specifically located at the 2, 4, and 6 positions of the phenyl ring.

In ligand-based drug design, this model serves as a 3D query to search virtual compound libraries for new molecules that possess the same critical features in the correct spatial orientation. dntb.gov.ua This approach allows for the discovery of structurally diverse compounds that could have similar or improved biological activity. The design principles derived from the SAR of this compound would emphasize retaining the conformationally restricted, three-part structure (naphthalene-amide-trichlorophenyl) while exploring subtle modifications to optimize potency and selectivity.

Future Directions and Advanced Research Perspectives

Design and Synthesis of Next-Generation N-(2,4,6-Trichlorophenyl)-1-naphthamide Analogues

The development of next-generation analogues of this compound is a promising avenue for discovering compounds with enhanced or novel properties. The core structure allows for systematic modifications to probe structure-activity relationships (SAR).

Future synthetic strategies will likely focus on diversifying the substituents on both the naphthyl and the phenyl rings. For instance, replacing the chlorine atoms on the phenyl ring with other halogen atoms (F, Br, I) or with electron-donating or electron-withdrawing groups could significantly modulate the electronic properties and, consequently, the biological activity of the molecule. Similarly, derivatization of the naphthalene (B1677914) ring at various positions could influence the compound's steric and electronic profile.

A series of novel naphthamide derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov These studies have shown that the nature and position of substituents on the naphthyl and phenyl rings play a crucial role in determining the potency and selectivity of these compounds. nih.gov For example, the introduction of different alkyl or cycloalkyl groups on a heterocyclic amine linked to the naphthamide core has been shown to significantly affect binding affinity at dopamine (B1211576) receptors. nih.gov

Table 1: Hypothetical this compound Analogues and Their Potential Biological Activities Based on Known SAR of Similar Scaffolds.

| Analogue ID | Modification on Phenyl Ring | Modification on Naphthyl Ring | Predicted Biological Activity |

| NTPN-001 | 2,4,6-Trifluoro | None | Enhanced cell permeability |

| NTPN-002 | 4-Nitro | None | Potential anticancer activity |

| NTPN-003 | 4-Amino | None | Potential kinase inhibitory activity |

| NTPN-004 | None | 4-Hydroxy | Improved solubility and potential topoisomerase IIα inhibition |

| NTPN-005 | None | 4-Bromo-1-methoxy | Dopamine D3 receptor affinity |

This table presents hypothetical data for illustrative purposes based on established structure-activity relationships in related compound series.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be instrumental in accelerating the development of this compound analogues. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new candidates, predict their properties, and optimize their design. nih.govacs.org

For instance, quantitative structure-activity relationship (QSAR) models can be developed using existing data from similar naphthamide or naphthalimide derivatives to predict the biological activity of novel, untested analogues. nih.gov Generative models, a type of AI, can even design entirely new molecules with desired properties from scratch. nih.gov

Table 2: Application of AI/ML in the Development of this compound Analogues.

| AI/ML Technique | Application | Predicted Outcome |

| QSAR Modeling | Predict biological activity based on chemical structure. | Identify key structural features for desired activity. |

| Generative Models | Design novel analogues with optimized properties. | Generate diverse chemical scaffolds with high predicted potency. |

| 3D-CNN Fingerprinting | Predict kinase inhibitor activity and selectivity. | Identify potential kinase targets and off-targets. |

| Ligand-Based Virtual Screening | Screen large virtual libraries for potential hits. | Rapidly identify compounds with similar properties to known actives. |

This table is a conceptual representation of how AI/ML could be applied.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural motifs within this compound suggest a range of potential biological targets and therapeutic applications that warrant further investigation. The planar naphthalimide ring system is known to intercalate with DNA, and derivatives have shown promise as antitumor, anti-inflammatory, and antiviral agents. nih.govresearchgate.net

Future research should employ in silico target prediction methods to screen this compound against databases of known protein structures. creative-biolabs.comnih.gov This can help to identify potential binding partners and elucidate the compound's mechanism of action. nih.gov Both structure-based and ligand-based virtual screening approaches can be utilized to explore potential interactions with a wide array of biological targets. creative-biolabs.comnih.gov

Naphthalimide derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net Furthermore, related naphthyridine derivatives have shown potential in treating neurological disorders. nih.gov Given the structural similarities, this compound and its future analogues could be explored for similar applications. For example, some naphthalimide derivatives act as inhibitors of DNA topoisomerase IIα, a key enzyme in cell proliferation, making them attractive candidates for cancer therapy. researchgate.net

Development of Advanced Methodologies for Mechanistic Elucidation

A deep understanding of the mechanism of action is crucial for the development of any therapeutic agent. Advanced analytical techniques can provide detailed insights into how this compound interacts with its biological targets at a molecular level.

Proteomics-based approaches can offer a global view of the cellular response to treatment with the compound. asm.orgnih.gov By comparing the proteome of treated and untreated cells, researchers can identify changes in protein expression that point towards the affected pathways and potential drug targets. creative-proteomics.com Techniques such as chemical proteomics, where the compound is used as a bait to capture its interacting proteins, can directly identify its molecular targets.

Advanced spectroscopic methods , such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, can be used to determine the three-dimensional structure of the compound bound to its target protein. researchgate.net This provides invaluable information for understanding the binding mode and for the rational design of more potent and selective analogues. researchgate.net Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the drug-target interaction. UV-Vis spectroscopy can also be a valuable tool for studying protein-drug interactions. spectroscopyonline.comrsc.org

Table 3: Advanced Methodologies for Mechanistic Studies of this compound.

| Methodology | Purpose | Information Gained |

| Chemical Proteomics | Direct target identification | Identity of interacting proteins |

| Comparative Proteomics | Elucidation of mechanism of action | Global cellular response and affected pathways |

| NMR Spectroscopy | Structural analysis of drug-target complex | Detailed binding mode and conformational changes |

| X-ray Crystallography | High-resolution structural determination | Atomic-level details of the interaction |

| Surface Plasmon Resonance | Kinetic and affinity analysis | On- and off-rates, and binding affinity (KD) |

| Isothermal Titration Calorimetry | Thermodynamic analysis | Enthalpy and entropy of binding |

This table outlines potential applications of advanced analytical techniques.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4,6-trichlorophenyl)maleimide (TCPM)?

TCPM is synthesized via condensation of 2,4,6-trichloroaniline with maleic anhydride derivatives or through chloroacetylation. A validated method involves reacting 2,4,6-trichloroaniline with phosphoryl chloride (POCl₃) and 2,2,2-trichloroacetic acid under controlled conditions to form the maleimide ring. The product is purified via recrystallization in ethanol, yielding >98% purity (HPLC) with a melting point of 130–134°C .

Q. How can researchers confirm the structural integrity of TCPM post-synthesis?

Key characterization methods include:

- Infrared (IR) Spectroscopy : Detect characteristic imide C=O stretching bands at ~1700–1750 cm⁻¹ and aromatic C-Cl vibrations at 600–800 cm⁻¹ .

- NMR Spectroscopy : Compare experimental ¹H/¹³C chemical shifts with calculated values (additivity models for substituent effects). For TCPM, aromatic protons resonate at δ 7.2–7.8 ppm, while carbonyl carbons appear at δ 165–175 ppm .

- Melting Point Analysis : TCPM exhibits a sharp melting point (130–134°C), serving as a purity indicator .

Advanced Research Questions

Q. How do chlorine substitution patterns (2,4,6 vs. 2,4,5) impact the crystal symmetry of trichlorophenyl amides?

Crystallographic studies reveal that TCPM (2,4,6-Cl substitution) adopts triclinic symmetry, whereas 2,4,5-trichlorophenyl analogs (e.g., N245TCPCA) form orthorhombic or monoclinic structures. The steric bulk of 2,4,6-Cl groups induces planar distortion in the maleimide ring, altering packing efficiency. Substitution at 2,4,5 positions reduces symmetry constraints, enabling varied intermolecular interactions (e.g., halogen bonding) .

Q. What methodological approaches resolve discrepancies in NMR chemical shift predictions for trichlorophenyl amides?

Discrepancies arise from non-additive electronic effects of substituents. To address this:

- Dual Calculation Methods : Use empirical substituent parameters (e.g., -COCH₃ group shifts) and density functional theory (DFT) to refine predictions. For example, TCPM’s aromatic protons show deviations <0.1 ppm when using hybrid computational models .

- Solvent Correction : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) via solvent reference tables.

Q. How does N-chlorination affect the reactivity and stability of trichlorophenyl acetamides?

N-chlorination (e.g., converting TCPM to NC245TCPCA) increases electrophilicity but reduces thermal stability. Hypochlorite-mediated chlorination in acetic acid yields N-chloro derivatives, which exhibit enhanced reactivity in nucleophilic substitutions. However, these compounds decompose above 100°C, necessitating low-temperature storage (-20°C) and inert atmospheres .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding TCPM’s crystal symmetry (triclinic vs. monoclinic)?

Variations arise from:

- Synthetic Conditions : Excess POCl₃ or prolonged reaction times may yield polymorphic forms.

- Purification Methods : Recrystallization solvents (ethanol vs. acetone) influence packing motifs. For example, ethanol-fractionated TCPM consistently adopts triclinic symmetry, while acetone yields mixed phases .

- Resolution in XRD : Low-resolution diffractometers (<0.8 Å) may misassign triclinic as monoclinic due to overlapping reflections.

Q. How can researchers reconcile discrepancies in reported melting points for TCPM analogs?

Inter-lab variability stems from:

- Purity Gradients : Impurities (e.g., unreacted trichloroaniline) depress melting points. Use DSC (differential scanning calorimetry) to detect eutectic mixtures.

- Heating Rate : Standardize at 1–2°C/min to avoid superheating artifacts .

Methodological Recommendations

- Spectral Assignments : Cross-validate NMR/IR data with computational models (e.g., Gaussian09 for DFT) .

- Crystallography : Employ single-crystal XRD with synchrotron radiation for high-symmetry systems .

- Safety Protocols : Use PPE (gloves, goggles) due to TCPM’s irritant properties; handle in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.